molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B3144671
CAS No.: 55675-86-0
M. Wt: 194.23 g/mol
InChI Key: KLVYCVRFSVGOAT-UHFFFAOYSA-N
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Description

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) is an aromatic organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . This chemical is characterized as a yellow solid with a reported melting point of 147-150 °C . It features a biphenyl core structure substituted with an amino group and a cyano (carbonitrile) group, making it a valuable scaffold in medicinal chemistry and organic synthesis . Compounds based on the 1,1'-biphenyl structure, such as this one, are of significant interest in pharmaceutical research. Specifically, substituted biphenyl carbonitriles have been investigated for their potential biological activity, including as inhibitors for the treatment of viral infections such as Hepatitis B and Hepatitis Delta Virus . As a building block, this compound can be used in the synthesis of more complex molecules, such as through Suzuki-Miyaura cross-coupling reactions, a common method for constructing biphenyl systems . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions. The product should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVYCVRFSVGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 4 Amino 1,1 Biphenyl 3 Carbonitrile

Construction of the Biphenyl (B1667301) Core

The formation of the biphenyl structure is a critical step in the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Various cross-coupling reactions, predominantly catalyzed by transition metals, are employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for creating carbon-carbon bonds, making it highly suitable for biphenyl synthesis. mdpi.commdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net For the synthesis of precursors to this compound, a suitably substituted bromobenzene (B47551) derivative can be reacted with a phenylboronic acid. mdpi.com The efficiency of the Suzuki-Miyaura reaction is influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. mdpi.combeilstein-journals.org For instance, Pd(PPh₃)₄ is a commonly used catalyst, and bases like potassium carbonate or potassium phosphate (B84403) are often employed. mdpi.combeilstein-journals.org The reaction provides a versatile route to a wide array of biphenyl compounds. rsc.org

A general representation of the Suzuki-Miyaura coupling is shown below:

Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar²
CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄Toluene70-80Moderate to Good
Pd₂(dba)₃S-PhosK₃PO₄THF50Up to 99% beilstein-journals.org
Pd/CNoneVariousVariousVariousGood
PdCl₂(dppf)dppfK₂CO₃DMF80High

This table presents typical conditions for Suzuki-Miyaura reactions and is not specific to the synthesis of this compound.

Other Metal-Mediated and Metal-Free Approaches for Biphenyl Formation

Beyond palladium and nickel, other metal-mediated reactions can be utilized for biphenyl synthesis. Copper-catalyzed reactions, for example, have a long history in cross-coupling chemistry. tezu.ernet.in Additionally, metal-free approaches are gaining attention. For instance, the Gomberg–Bachmann reaction, which proceeds via a diazonium salt, can form symmetrical or unsymmetrical biaryls. While often lower-yielding than their metal-catalyzed counterparts, these methods can be valuable under specific circumstances and avoid the potential for metal contamination in the final product.

Introduction and Functionalization of Amino and Nitrile Groups

Once the biphenyl core is established, the subsequent steps involve the precise introduction and manipulation of the amino and nitrile functionalities to yield the target molecule, this compound.

Nitration-Reduction Strategies for Amino Group Incorporation

A common and effective strategy for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence. The biphenyl core can first be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the desired position. This is a classic electrophilic aromatic substitution reaction.

Following nitration, the nitro group is then reduced to an amino group. This reduction can be achieved through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium, platinum, or nickel.

Metal-Acid Systems: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

This nitration-reduction pathway is a well-established and reliable method for synthesizing aromatic amines.

Cyanation Methodologies for Nitrile Group Introduction

The introduction of the nitrile (cyano) group is a crucial step in the synthesis. Several methodologies exist for this transformation:

Sandmeyer Reaction: This classic reaction involves the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.orgnih.gov The diazonium salt is typically prepared from the corresponding primary aromatic amine. organic-chemistry.org The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. wikipedia.orgnih.govorganic-chemistry.org

Palladium-Catalyzed Cyanation: Modern cross-coupling methods allow for the direct cyanation of aryl halides or triflates. organic-chemistry.org Reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can be used as the cyanide source in the presence of a palladium catalyst. organic-chemistry.org These methods often offer milder reaction conditions and broader functional group tolerance compared to the traditional Sandmeyer reaction.

Copper-Catalyzed Cyanation: Copper catalysts can also be employed for the cyanation of aryl halides. tezu.ernet.in For example, copper(I) iodide can catalyze the reaction of aryl bromides with sodium cyanide. tezu.ernet.in

Cyanation MethodReagentsKey Features
Sandmeyer ReactionAryl diazonium salt, CuCNWell-established, versatile for various functionalities. wikipedia.orgnih.gov
Palladium-Catalyzed CyanationAryl halide, Zn(CN)₂ or K₄[Fe(CN)₆], Pd catalystMilder conditions, good functional group tolerance. organic-chemistry.org
Copper-Catalyzed CyanationAryl halide, NaCN, CuI catalystAlternative to palladium-based methods. tezu.ernet.in

This table provides a general overview of common cyanation methods.

Sequential Functional Group Introduction and Interconversion

The construction of the this compound scaffold is not achieved in a single step but through a multi-step process involving the sequential introduction and interconversion of key functional groups. A common strategy involves building the substituted aniline (B41778) or benzonitrile (B105546) core first, followed by the creation of the biphenyl linkage, or vice-versa.

One plausible pathway begins with a substituted benzonitrile. For instance, a synthesis might start with an appropriately substituted anthranilonitrile (2-aminobenzonitrile). semanticscholar.org The amino group can be protected or modified, followed by a cross-coupling reaction to introduce the second phenyl ring. rsc.org A key transformation in many biphenyl syntheses is the palladium-catalyzed Suzuki coupling, which links an aryl halide with an aryl boronic acid. rsc.org

Alternatively, a route could commence with the formation of the biphenyl structure, followed by the introduction of the amino and cyano functionalities. This might involve:

Nitration: Introduction of a nitro group onto a biphenyl precursor.

Cyanation: Introduction of the nitrile group, for example, through a Sandmeyer or Rosenmund-von Braun reaction, or more modern palladium-catalyzed cyanation methods. rsc.org

Reduction: The nitro group is then reduced to the essential primary amine (the amino group), often using reagents like tin(II) chloride or catalytic hydrogenation.

A critical aspect of these multi-step syntheses is the order of reactions. For example, Thorpe-Ziegler cyclization is a method used to form a cyclic α-cyanoenamine from a dinitrile, which highlights how the interplay between amino and cyano groups can be leveraged to construct complex heterocyclic systems. semanticscholar.org In the synthesis of related quinoline-3-carbonitriles, substituted anthranilonitriles are first N-alkylated with a cyano-containing fragment, and the resulting intermediate is then cyclized. semanticscholar.org This demonstrates a typical sequential process of functional group addition followed by an intramolecular reaction to build the desired molecular architecture. semanticscholar.org

Optimization of Reaction Conditions and Process Development

To move a synthetic route from a laboratory curiosity to a viable process, rigorous optimization of reaction conditions is paramount. This involves a systematic study of catalysts, solvents, temperature, and other parameters to maximize yield, purity, and efficiency.

Cross-coupling reactions, particularly Suzuki couplings, are central to forming the biphenyl core and are highly dependent on the catalyst system. The choice of palladium source (e.g., Pd(OAc)₂, Pd/C) and the associated ligands can dramatically influence reaction outcomes. rsc.orgresearchgate.net

The amount of catalyst used, or "catalyst loading," is a critical parameter. While higher loading might increase reaction rates, it also increases costs and the potential for metal contamination in the final product. Research on related amination and coupling reactions shows that significant yield improvements can be observed when moving from uncatalyzed reactions or low catalyst concentrations to an optimized level. acsgcipr.org For instance, in the synthesis of aminopyridines, increasing catalyst loading from 2 mol% to 10 mol% can drastically improve yields under specific conditions. acsgcipr.org Conversely, modern catalysis research aims to develop highly active systems that function at very low, part-per-million (ppm) loadings, which is economically and environmentally advantageous. rsc.org

Table 1: Effect of Catalyst Loading on a Representative Amination Reaction

Entry Catalyst Loading (mol%) Temperature (°C) Time (min) Yield (%)
1 0 25 180 Trace
2 0 100 120 Trace
3 2 80 90 55
4 5 80 60 82
5 10 80 35 96
6 15 80 35 96

This table is illustrative, based on data for the synthesis of 2-amino-4,6-diphenyl-3-cyanopyridines, demonstrating the general principle of catalyst loading optimization. acsgcipr.org

The ligands coordinated to the palladium center are equally crucial. They stabilize the metal, influence its reactivity, and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging couplings, specialized phosphine (B1218219) ligands like SPhos or bulky electron-rich ligands are often required to achieve high yields. researchgate.net

The choice of solvent is a critical factor that can affect reactant solubility, reaction rates, and even the reaction pathway itself. youtube.com In Suzuki couplings, common solvents include toluene, dioxane, or dimethylformamide (DMF), often in combination with water to dissolve the inorganic base. researchgate.net The ideal solvent system ensures all reactants are sufficiently soluble to participate in the reaction. In some multi-component reactions, the solvent can dictate the final product; for example, using water as a solvent might favor one product, while organic solvents lead to an entirely different molecular structure. youtube.com

Temperature control is another vital parameter. Many cross-coupling reactions require heating to proceed at a reasonable rate, with temperatures often in the range of 80-120 °C. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts, such as homocoupled products. researchgate.net For certain steps, such as the Thorpe-Ziegler cyclization, very low temperatures (e.g., -78 °C) are necessary to control the reactivity of highly basic reagents like t-BuLi. semanticscholar.org

Table 2: Influence of Solvent on a Representative Cyclo-condensation Reaction

Entry Solvent Time (min) Yield (%)
1 Ethanol (EtOH) 75 80
2 Methanol (MeOH) 90 72
3 Acetonitrile (B52724) (MeCN) 120 65
4 Dichloromethane (DCM) 180 40
5 Tetrahydrofuran (B95107) (THF) 150 55
6 Water (H₂O) 90 70
7 Solvent-free 35 96

This table is illustrative, based on data for the synthesis of 2-amino-4,6-diphenyl-3-cyanopyridines, showing how solvent choice impacts efficiency. acsgcipr.org

Maximizing yield is a primary goal of process development. This can be achieved by systematically optimizing the parameters mentioned above (catalyst, solvent, temperature) and others, such as the choice of base and the concentration of reactants. researchgate.netresearchgate.net

For industrial production, scalability is a major concern. Reactions that work well on a gram scale in the lab may face challenges when scaled up to kilograms or tons. These challenges often relate to inefficient mixing, poor heat transfer in large batch reactors, and safety issues associated with hazardous reagents or exothermic reactions. almacgroup.com

Continuous flow chemistry offers a powerful solution to these scalability issues. almacgroup.comrsc.org In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid-supported catalyst (a heterogeneous catalyst). vapourtec.com This technology provides several advantages:

Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with hazardous materials or highly energetic reactions. rhhz.netbohrium.com This is particularly relevant for cyanation reactions or those using azides. rsc.orgrhhz.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and fewer byproducts. almacgroup.com

Facilitated Scalability: To increase production, the reactor can simply be run for a longer period or multiple reactors can be run in parallel ("numbering up"), avoiding the complex re-optimization required for scaling up batch reactors. almacgroup.comrsc.org

The synthesis of nitriles and Suzuki coupling reactions have been successfully adapted to continuous flow systems. rsc.orgvapourtec.combohrium.com For example, a cyanide-free synthesis of aryl nitriles was developed using a flow process that was fast (1.5 minutes residence time) and scalable, with a demonstrated throughput of up to 8.8 g/h. rsc.org Similarly, Suzuki couplings using packed-bed reactors with heterogeneous palladium catalysts allow for high conversion rates and easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling. vapourtec.com

Chemical Reactivity and Advanced Transformations of 4 Amino 1,1 Biphenyl 3 Carbonitrile

Reactions at the Amino Functional Group

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions and a site for various nucleophilic and oxidative transformations.

Acylation and Alkylation Reactions

The nitrogen atom of the primary amino group in 4-Amino-[1,1'-biphenyl]-3-carbonitrile possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as acylating and alkylating agents.

Acylation of the amino group is a common strategy to form amides. This transformation is often employed to protect the amino group during subsequent reactions or to introduce new functionalities. Typical acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, N-acetylation can be achieved using reagents like acetyl chloride or acetic anhydride (B1165640). A greener approach involves the use of acetonitrile (B52724) as both the acetylating agent and solvent, catalyzed by alumina, which can provide excellent yields for various aromatic amines. researchgate.net This reaction converts the primary amine into a secondary amide, for example, N-(3-cyano-[1,1'-biphenyl]-4-yl)acetamide. The resulting amide is significantly less basic and less activating towards the aromatic ring compared to the free amine.

Alkylation of the amino group introduces alkyl substituents and can proceed through various methods. Direct alkylation with alkyl halides can be challenging to control and may result in a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for introducing alkyl groups.

Reaction TypeReagent ExampleProduct TypeTypical Conditions
AcylationAcetyl ChlorideN-Acyl-4-amino-[1,1'-biphenyl]-3-carbonitrileAprotic solvent, often with a base
AcylationAcetonitrile/AluminaN-Acetyl-4-amino-[1,1'-biphenyl]-3-carbonitrileContinuous-flow, elevated temperature
AlkylationAlkyl HalideN-Alkyl/N,N-Dialkyl-4-amino-[1,1'-biphenyl]-3-carbonitrileSolvent, base

Electrophilic Aromatic Substitution on the Amine-Substituted Ring

The amino group is a strong ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS) reactions. libretexts.org In this compound, the positions ortho to the amino group (C5 and C3) are electronically activated. However, the C3 position is already substituted with a nitrile group. Therefore, electrophilic attack is strongly favored at the C5 position.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the amino group can lead to side reactions, such as oxidation (in the case of nitration or sulfonation) or complexation with the Lewis acid catalyst in Friedel-Crafts reactions. nih.gov For this reason, it is often necessary to protect the amino group as an amide (e.g., an acetamide) before carrying out EAS. acs.org The amide group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions and preventing undesirable side reactions. After the substitution, the protecting group can be removed by hydrolysis to regenerate the amino group.

For instance, a Friedel-Crafts acylation on the protected N-(3-cyano-[1,1'-biphenyl]-4-yl)acetamide would be expected to yield the 5-acyl derivative. The reaction involves an acyl halide or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

EAS ReactionReagentExpected Major Product (after deprotection)Key Considerations
BrominationBr₂5-Bromo-4-amino-[1,1'-biphenyl]-3-carbonitrileProtection of the amino group is recommended.
NitrationHNO₃/H₂SO₄5-Nitro-4-amino-[1,1'-biphenyl]-3-carbonitrileStrong oxidizing conditions; protection is crucial.
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-4-amino-[1,1'-biphenyl]-3-carbonitrileProtection of the amino group is necessary. nih.gov

Oxidation Reactions of the Amino Moiety

The primary amino group can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation of primary aromatic amines can lead to the formation of azo compounds. For example, the oxidation of 4-aminobiphenyl (B23562) with horseradish peroxidase and hydrogen peroxide has been shown to produce 4,4'-azobis(biphenyl) via a free radical mechanism. chemistrysteps.com A similar transformation could be anticipated for this compound, which would lead to the corresponding symmetrical azo compound.

Stronger oxidizing agents can lead to the formation of nitroso, nitro, or even quinone-like structures, though such reactions can be difficult to control and may result in polymerization or degradation of the aromatic rings. For example, the oxidation of 4-aminophenol (B1666318) leads to the formation of 4-quinoneimine. nih.gov

Oxidizing AgentPotential Product ClassNotes
Peroxidases/H₂O₂Azo compoundsProceeds via a radical intermediate. chemistrysteps.com
Strong Oxidants (e.g., KMnO₄)Nitro compounds, degradation productsReactions can be non-selective.

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group of this compound into a diazonium salt, (3-cyano-[1,1'-biphenyl]-4-yl)diazonium chloride.

Arenediazonium salts are highly versatile intermediates. They can be subjected to a variety of nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups, or they can act as electrophiles in azo coupling reactions. organic-chemistry.org

In azo coupling , the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound (R-N=N-R'). wikipedia.org These compounds are often intensely colored and are used as dyes. The diazonium ion acts as an electrophile, and the coupling partner acts as a nucleophile. libretexts.org For example, coupling the diazonium salt of this compound with phenol would be expected to yield 2-hydroxy-5-((3-cyano-[1,1'-biphenyl]-4-yl)diazenyl)phenol, with the coupling occurring at the para position of the phenol.

Coupling PartnerProduct TypeReaction
PhenolHydroxy-substituted Azo CompoundElectrophilic Aromatic Substitution
AnilineAmino-substituted Azo CompoundElectrophilic Aromatic Substitution
β-NaphtholNaphthol-based Azo DyeElectrophilic Aromatic Substitution

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid.

Reduction to Amines

The nitrile group in this compound can be reduced to a primary amine, yielding 4-amino-3-(aminomethyl)-[1,1'-biphenyl]. This transformation adds a flexible aminomethyl linker to the biphenyl (B1667301) core.

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. masterorganicchemistry.comlibretexts.org The reaction typically involves treatment with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. chemistrysteps.com The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, first forming an imine anion intermediate, which is then further reduced to the amine. libretexts.org

Catalytic hydrogenation is another important method for the reduction of nitriles. This typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often considered "greener" than using metal hydrides. The reaction conditions (pressure, temperature, and choice of catalyst) can be optimized to achieve high yields.

Reducing Agent/SystemProductKey Features
Lithium Aluminum Hydride (LiAlH₄)4-Amino-3-(aminomethyl)-[1,1'-biphenyl]Strong, non-selective reducing agent. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation (H₂/Catalyst)4-Amino-3-(aminomethyl)-[1,1'-biphenyl]Can be more selective; avoids metal waste.

Hydrolysis to Carboxylic Acids

The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. chemguide.co.uk

Under acidic conditions, the nitrile is heated, typically under reflux, with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.com The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com The initial product is the corresponding amide, 4-amino-[1,1'-biphenyl]-3-carboxamide, which is subsequently hydrolyzed further under the reaction conditions to yield 4-amino-[1,1'-biphenyl]-3-carboxylic acid and an ammonium salt. byjus.com

Acid-Catalyzed Hydrolysis
ReagentsIntermediateFinal Product
H₃O⁺ (e.g., aq. HCl, H₂SO₄), Heat4-Amino-[1,1'-biphenyl]-3-carboxamide4-Amino-[1,1'-biphenyl]-3-carboxylic acid

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process also forms the amide intermediate. youtube.com Continued heating in the basic medium hydrolyzes the amide to form the salt of the carboxylic acid, for instance, sodium 4-amino-[1,1'-biphenyl]-3-carboxylate. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary to protonate the carboxylate salt. chemguide.co.uk

Base-Catalyzed Hydrolysis
StepReagentsProduct
1. HydrolysisNaOH (aq), HeatSodium 4-amino-[1,1'-biphenyl]-3-carboxylate
2. AcidificationH₃O⁺ (e.g., HCl)4-Amino-[1,1'-biphenyl]-3-carboxylic acid

Cyclization Reactions Involving the Nitrile Group

The ortho-relationship between the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. These reactions leverage the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

A variety of methods have been developed for the synthesis of quinazolines from 2-aminobenzonitrile (B23959) derivatives. organic-chemistry.org For example, transition-metal-catalyzed dehydrogenative coupling or annulation reactions can construct the quinazoline (B50416) core. An iridium-catalyzed reaction of 2-aminoarylmethanols with nitriles provides an atom-economical route to quinazolines. organic-chemistry.org Similarly, manganese-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles offers a sustainable pathway. nih.govresearchgate.net In the context of this compound, reaction with an appropriate coupling partner like an aldehyde or alcohol under catalytic conditions can lead to the formation of a 2-substituted 7-phenylquinazolin-5-amine.

Another strategy involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, to produce 2-amino-4-iminoquinazolines. mdpi.com This [4+2] annulation demonstrates the versatility of the aminonitrile scaffold in building complex heterocyclic structures. mdpi.com

Selected Cyclization Approaches
Reaction TypeCoupling PartnerCatalyst/MediatorResulting Heterocycle (from aminobenzonitriles)
Dehydrogenative CouplingAlcoholsIridium or Manganese complexesSubstituted Quinazolines
[4+2] AnnulationN-Benzyl CyanamidesHydrochloric Acid2-Amino-4-iminoquinazolines
Cascade ReactionOrthocarboxylates, Boronic acidsPalladium(II)4-Arylquinazolines

Reactivity of the Biphenyl System

Further Functionalization of the Biphenyl Core (e.g., Friedel-Crafts Reactions)

The Friedel-Crafts reaction is a classic method for introducing alkyl or acyl groups onto an aromatic ring. nih.gov However, its application to this compound is complex due to the electronic effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the nitrile group is a strong deactivating group and a meta-director. Furthermore, the primary amino group can react with the Lewis acid catalyst (e.g., AlCl₃), leading to catalyst deactivation and further deactivation of the ring system. youtube.com

Due to these competing factors, direct Friedel-Crafts reactions on this substrate are challenging. Acylation would likely occur on the unsubstituted phenyl ring, which is less deactivated. If reaction were to occur on the substituted ring, it would be directed by the powerful amino group to the C-2 or C-4 positions. However, the C-4 position is already substituted by the amino group itself, and the C-2 position is sterically hindered. Therefore, functionalization of the second, unsubstituted phenyl ring is the more probable outcome, leading to a mixture of ortho-, meta-, and para-substituted products relative to the point of attachment. To achieve selective functionalization, protection of the amino group (e.g., as an amide) would be a necessary first step to prevent catalyst complexation and to modulate reactivity.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a nearby ortho position. organic-chemistry.org

In this compound, the primary amino group (-NH₂) can act as a DMG. To be effective, it typically requires protection or in-situ derivatization to form a more potent DMG, such as a carbamate (B1207046) or an N-silyl derivative, and the use of at least two equivalents of a strong base like t-butyllithium (t-BuLi) to deprotonate both the nitrogen and the ortho-carbon. uwindsor.ca The primary directing effect would be towards the C-4 position.

The nitrile group itself is also recognized as a DMG, albeit a weaker one than a protected amine. organic-chemistry.org It would direct metalation to the C-2 position. Therefore, a competition between the two directing groups is possible. However, the amino group's directing ability is generally stronger. The most likely site for lithiation, especially with a protected amino group, would be the C-4 position, which is ortho to the amino group. Subsequent reaction with an electrophile (E+) would introduce a new substituent at this position.

Potential DoM Regioselectivity
Directing GroupPosition of LithiationComments
-NH₂ (or protected form)C-4Stronger directing group, most probable site.
-CNC-2Weaker directing group, less probable site.

Stereoselective Transformations and Atropisomerism Considerations

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most commonly the C-C bond in substituted biphenyls. pharmaguideline.com For atropisomers to be stable and separable, there must be a high energy barrier to rotation, which is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl rings. slideshare.netchiralpedia.com

The parent molecule, this compound, does not possess bulky enough groups in its ortho positions (C-2, C-2', C-6') to exhibit stable atropisomerism at room temperature. Rotation around the biphenyl bond is relatively free.

However, atropisomerism could be induced in derivatives of this compound. If a sufficiently bulky group were introduced at one of the ortho positions (for example, the C-2 position via a DoM strategy as described above, or at the C-2' position of the second ring), the rotational barrier could be significantly increased. nih.gov For instance, the introduction of a large group like a t-butyl or a triphenylsilyl moiety at the C-2 position could hinder rotation against the phenyl group at C-1', creating a chiral axis. If the substitution pattern on the second ring also lacks symmetry, this would result in a chiral molecule that could potentially be resolved into its separate enantiomers (atropisomers). Any subsequent transformation on such a molecule would need to consider the principles of stereoselectivity to control the configuration of the newly formed stereocenters relative to the existing axial chirality.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Amino 1,1 Biphenyl 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 4-Amino-[1,1'-biphenyl]-3-carbonitrile, ¹H and ¹³C NMR would provide definitive information on its proton and carbon frameworks, respectively.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their connectivity. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the amino group.

Chemical Shift (δ): The protons on the phenyl ring containing the amino and nitrile groups would be significantly affected by the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the nitrile group (-CN). The protons on the unsubstituted phenyl ring would exhibit chemical shifts typical for a monosubstituted benzene (B151609) ring. The amino group protons would likely appear as a broad singlet.

Spin-Spin Coupling (J): The coupling patterns (e.g., doublet, triplet, multiplet) of the aromatic protons would reveal their positions relative to one another (ortho, meta, para coupling), confirming the substitution pattern on the biphenyl (B1667301) system.

Integration: The integral of each signal would be proportional to the number of protons it represents, confirming the presence of the correct number of protons in each environment.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom.

Chemical Shift (δ): The spectrum would feature signals for the nitrile carbon (typically in the 115-125 ppm range), the aromatic carbons, and the carbons directly bonded to the amino group. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups and their positions. The two carbons where the phenyl rings are joined (C1 and C1') would also have characteristic shifts.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for probing through-space interactions and solid-state structure.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming which protons are adjacent on the aromatic rings. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate each proton with its directly attached carbon (HSQC) and with carbons two to three bonds away (HMBC). This data would be instrumental in definitively assigning every ¹H and ¹³C signal to a specific atom in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY could reveal through-space correlations between protons on the two different phenyl rings, providing insights into the preferred rotational conformation (dihedral angle) of the molecule in solution.

Solid-State NMR (SS-NMR): This technique would be used to study the conformation and packing of this compound in its crystalline form. Solid-state ¹³C NMR can be very sensitive to molecular conformation, particularly the torsion angle between the two phenyl rings. bldpharm.comhmdb.ca Studies on other biphenyl derivatives have shown that solid-state NMR can distinguish between different crystalline polymorphs and characterize motional averaging processes within the crystal lattice. bldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Vibrations: The amino group would exhibit characteristic stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration would be expected around 1600-1650 cm⁻¹.

C≡N Vibration: The nitrile group has a very strong and sharp absorption band in a relatively clean region of the spectrum, typically between 2210-2260 cm⁻¹. The presence of this band would be a clear indicator of the nitrile functionality.

Aromatic Vibrations: The spectrum would also show C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region).

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. For a molecule with the symmetry of this compound, some vibrational modes may be stronger or only active in the Raman spectrum.

C≡N Vibration: The nitrile stretch is also typically a strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings often give rise to strong Raman signals, which are useful for characterizing the biphenyl framework.

Symmetry: Because Raman scattering depends on a change in polarizability, symmetrical vibrations often produce more intense Raman bands, whereas asymmetrical vibrations tend to produce stronger IR absorptions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to understanding the electronic transitions within a molecule. By absorbing or emitting light, molecules like this compound reveal information about their conjugated systems and the influence of various functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by absorptions arising from π-π* transitions within the biphenyl aromatic system. The presence of the amino (-NH₂) and nitrile (-CN) groups, as auxochrome and chromophore respectively, influences the position and intensity of these absorption bands.

The biphenyl framework itself is the primary chromophore. The electronic conjugation between the two phenyl rings results in intense absorption bands. The amino group acts as an electron-donating group, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. Conversely, the electron-withdrawing nitrile group also extends the conjugation. The specific absorption maxima are sensitive to the solvent environment.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Typical Wavelength Region Description
π → π* Pi (π) bonding to pi (π*) antibonding 200-400 nm Intense absorption bands characteristic of the conjugated aromatic biphenyl system.

While this compound itself may not be strongly fluorescent, its core structure is a valuable scaffold for creating derivatives that serve as fluorescent probes. By modifying the biphenylamine framework, researchers can design molecules with high fluorescence quantum yields and sensitivity to their local environment. nih.gov

These probes are engineered for applications such as detecting metal ions or labeling biomolecules. rsc.orgnih.gov For instance, derivatives incorporating the 4-aminophthalimide (B160930) (4AP) system can function as environment-sensitive probes for transmembrane peptides. nih.gov The fluorescence properties, including emission wavelength and intensity, of these probes often change upon binding to a target analyte, such as an amino acid or a metal ion like Zn²⁺ or Al³⁺. rsc.orgbiorxiv.org This change can be due to mechanisms like photo-induced electron transfer (PET), which quenches fluorescence, or by restricting intramolecular rotation, which enhances it. mdpi.com The design of such probes often involves attaching the biphenyl moiety to another fluorophore, like rhodamine, to create a sensor for multiple analytes. rsc.org The distinct fluorescence response allows for the qualitative and quantitative detection of specific targets in complex samples. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₀N₂).

The fragmentation pattern observed in the mass spectrum provides structural information. Key expected fragments for this compound would include:

Molecular Ion (M⁺): The ion corresponding to the intact molecule.

Loss of HCN: A common fragmentation for nitriles, resulting in an [M-27]⁺ peak.

Biphenyl Fragments: Cleavage of the bond between the two phenyl rings can lead to ions corresponding to aminobenzonitrile and phenyl fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing the compound in a mixture. The sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum for positive identification. The NIST WebBook contains reference mass spectra for related biphenyl compounds, such as [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-, which can be used for comparison. nist.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. In the solid state, this angle is a balance between the electronic effects that favor planarity (maximizing π-conjugation) and steric hindrance that favors a twisted conformation. Crystal structures of related compounds, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, show a significant twist, with a dihedral angle of 38.14 (2)° between the biphenyl rings. iucr.org

The crystal packing, or how molecules are arranged in the crystal lattice, is governed by intermolecular forces. In derivatives of this compound, these interactions can include hydrogen bonds (e.g., C—H⋯N or N—H⋯N), C—H⋯π interactions, and π–π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgnih.gov These interactions are crucial for the stability of the crystal structure.

Table 2: Representative Crystallographic Data for a Biphenyl Derivative (4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile) researchgate.net

Parameter Value
Chemical Formula C₁₉H₂₂N₂
Crystal System Triclinic
Space Group P-1
a (Å) 8.8791(8)
b (Å) 9.7719(8)
c (Å) 10.9575(9)
α (°) 68.309(6)
β (°) 71.092(6)
γ (°) 66.190(6)
Volume (ų) 795.82(12)
Z (molecules/unit cell) 2
Radiation type Cu Kα

This data is for a derivative and serves as an illustrative example of the type of information obtained from an X-ray crystallography experiment.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Aminophthalimide (4AP)
[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-
4′-Cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate
4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile
Rhodamine
Zinc Ion (Zn²⁺)

Computational and Theoretical Chemistry Studies of 4 Amino 1,1 Biphenyl 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are cornerstones of these investigations. nih.gov DFT, in particular, has become a widely used tool due to its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like substituted biphenyls. researchgate.netnih.gov

These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods, such as the popular B3LYP hybrid functional, are frequently employed to investigate the geometries, vibrational frequencies, and electronic properties of complex organic molecules. nih.govmdpi.com

The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set. rsc.org The functional (e.g., B3LYP, PBE0, M06-2X) is an approximation for the exchange-correlation energy in DFT, while the basis set (e.g., 6-31G(d,p), 6-311++G(d,p), def2-TZVPP) is a set of mathematical functions used to build the molecular orbitals. researchgate.netrsc.org

For aromatic systems like 4-Amino-[1,1'-biphenyl]-3-carbonitrile, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. nih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially for molecules with heteroatoms and π-systems. The selection of a functional often involves benchmarking against experimental data or higher-level calculations for related molecules to ensure reliability. researchgate.netrsc.org Studies on substituted biphenyls have identified functionals like B3LYP-D3 and B97-D as effective for calculating properties such as torsional barriers, as they account for dispersion interactions. rsc.org

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Aromatic Molecules
MethodDescriptionTypical Application
B3LYP FunctionalA hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. It is known for its good performance in predicting molecular geometries and energies.Geometry optimization, frequency calculations, electronic properties. mdpi.com
M06-2X FunctionalA high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions.Reaction barriers, thermochemistry, systems with dispersion forces. rsc.org
6-31G(d,p) Basis SetA split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p).Standard calculations for geometry and frequencies of medium-sized organic molecules. mdpi.com
6-311++G(d,p) Basis SetA triple-split valence basis set that adds diffuse functions on both heavy atoms and hydrogen (++), providing more flexibility for describing anions and weak interactions.High-accuracy calculations, particularly for electronic properties and systems with delocalized electrons. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. okstate.edu For this compound, a key geometric parameter is the dihedral angle between the two phenyl rings. Biphenyl (B1667301) itself is not planar in the gas phase due to steric hindrance between the ortho-hydrogens, adopting a twisted conformation with a dihedral angle of about 45°. libretexts.org

Substituents on the rings can significantly alter this angle. The optimization process, typically performed using DFT, would explore the rotational barrier around the central C-C bond to identify the global energy minimum. The final optimized geometry provides crucial data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.net Conformational analysis helps determine the relative energies of different spatial arrangements (conformers) and the energy barriers separating them. researchgate.netlibretexts.org

Table 2: Representative Optimized Geometric Parameters for a Substituted Biphenyl Structure (Calculated at B3LYP/6-31G(d,p) level)
ParameterAtoms InvolvedTypical Value
Bond Length (Å)C-C (inter-ring)1.48 - 1.50 Å
Bond Length (Å)C-C (aromatic)1.39 - 1.41 Å
Bond Length (Å)C-N (amino)1.38 - 1.40 Å
Bond Length (Å)C≡N (nitrile)1.15 - 1.17 Å
Bond Angle (°)C-C-C (aromatic)~120°
Dihedral Angle (°)C-C-C-C (inter-ring torsion)35° - 50°

Electronic Structure and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and chemical reactivity. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov

For this compound, the electron-donating amino (-NH₂) group is expected to raise the HOMO energy level and contribute significantly to its electron density. Conversely, the electron-withdrawing cyano (-CN) group is expected to lower the LUMO energy level and have a high density in the LUMO. This intramolecular charge transfer character is a key feature that can be visualized and quantified through FMO analysis. researchgate.netdergipark.org.tr

Table 3: Typical Frontier Molecular Orbital Energies and Properties for Aromatic Aminonitriles
ParameterTypical Value (eV)Significance
HOMO Energy-5.5 to -6.5 eVIndicates the electron-donating ability; a higher energy means it is a better electron donor. thaiscience.info
LUMO Energy-1.0 to -2.0 eVIndicates the electron-accepting ability; a lower energy means it is a better electron acceptor. thaiscience.info
HOMO-LUMO Gap (ΔE)3.5 to 5.0 eVCorrelates with chemical stability; a smaller gap implies higher reactivity. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comthaiscience.info The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative potential (electron-rich), shown in red and yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atoms of both the amino and cyano groups, indicating these are nucleophilic centers. The hydrogen atoms of the amino group would exhibit a positive potential, marking them as electrophilic sites. nih.gov

Table 4: Interpretation of Molecular Electrostatic Potential (MEP) Surface Colors
ColorPotential RangeInterpretation
RedMost NegativeStrongly nucleophilic; high electron density (e.g., lone pairs). researchgate.net
Yellow/OrangeSlightly NegativeNucleophilic region.
GreenNeutralVan der Waals surface; low electrostatic interaction. researchgate.net
BluePositiveElectrophilic; electron-deficient region (e.g., acidic hydrogens). researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons.

A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with charge transfer between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the charge delocalization from the lone pair of the amino nitrogen into the antibonding π* orbitals of the phenyl ring, and the delocalization from the phenyl rings into the antibonding π* orbitals of the nitrile group. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups. dergipark.org.trresearchgate.net

Table 5: Representative NBO Analysis Results for Donor-Acceptor Interactions
Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP (N)π* (C-C)ringn → πHigh (> 20 kcal/mol)
π (C-C)ringπ (C-C)adjacent ringπ → πModerate (~ 15-25 kcal/mol)
π (C-C)ringπ (C≡N)π → π*Significant (> 5 kcal/mol)

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical behavior of a molecule. rasayanjournal.co.in These descriptors, calculated using DFT, offer insights into the stability and reactivity of this compound.

The key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. nih.gov It is calculated as η ≈ (I - A) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Molecules with low hardness are considered soft and are generally more reactive. gsconlinepress.com

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is given by χ ≈ (I + A) / 2.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. nih.gov It is calculated as ω = μ²/2η, where μ (-χ) is the electronic chemical potential.

These parameters are crucial for understanding how the molecule interacts with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. nih.gov

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / ηMeasure of the molecule's polarizability and reactivity.
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2Ability to attract electrons.
Electrophilicity Index (ω)ω = μ² / 2η (where μ = -χ)Propensity to accept electrons.

Intermolecular and Intramolecular Interactions

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex network of intermolecular and intramolecular forces. Computational studies can elucidate the nature and strength of these interactions.

The this compound molecule possesses both hydrogen bond donors and acceptors, making it capable of forming extensive hydrogen bonding networks. The primary sites for these interactions are:

Amino Group (-NH₂) : The two hydrogen atoms on the amino group can act as hydrogen bond donors.

Nitrile Group (-C≡N) : The lone pair of electrons on the nitrogen atom of the nitrile group allows it to function as a hydrogen bond acceptor.

In the solid state, these functional groups can lead to the formation of three-dimensional supramolecular structures. nih.gov Computational analysis of crystal structures of similar molecules reveals common hydrogen bonding motifs, such as N-H···N interactions linking the amino group of one molecule to the nitrile group of another. nih.gov These interactions are crucial in determining the crystal packing and physical properties of the compound.

Beyond classical hydrogen bonds, other noncovalent interactions play a significant role in the molecular architecture of this compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in crystal structures. nih.govnih.gov

Key noncovalent interactions include:

π-π Stacking : The presence of two aromatic rings in the biphenyl scaffold facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a major contributor to the stability of the crystal lattice in aromatic compounds. nih.gov

C-H···π Interactions : Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring rings. These interactions are important in directing the molecular packing. nih.gov

C-H···N Interactions : The nitrogen atom of the nitrile group can also act as an acceptor for weaker C-H···N hydrogen bonds from adjacent molecules, further stabilizing the crystal structure. nih.gov Studies on related structures show that H···H, C···H, and N···H contacts can account for the majority of intermolecular interactions within the crystal. nih.gov

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the a priori prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. nih.gov

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govresearchgate.net Theoretical calculations provide the chemical shifts (δ) for both ¹H and ¹³C nuclei. By comparing the calculated spectrum with experimental data, a precise assignment of each resonance can be achieved. For this compound, calculations would predict distinct signals for the protons and carbons in each of the substituted and unsubstituted phenyl rings, as well as for the carbons of the nitrile and amino-bearing positions.

Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted Value/RegionAssignment
¹H NMRChemical Shift (δ, ppm)~4.0 - 5.0-NH₂ (broad singlet)
~6.8 - 7.8Aromatic Protons (multiplets)
¹³C NMRChemical Shift (δ, ppm)~118 - 120-C≡N
~110 - 155Aromatic Carbons
~95 - 100C-CN
IRWavenumber (cm⁻¹)3300 - 3500N-H stretching
~2220 - 2230C≡N stretching
~1600 - 1650N-H bending
~1450 - 1600Aromatic C=C stretching
UV-Visλmax (nm)~250 - 280π → π* transition (phenyl rings)
~330 - 360Intramolecular Charge Transfer (ICT)

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, one can identify the characteristic absorption bands corresponding to specific functional groups. For this compound, key predicted vibrations would include the symmetric and asymmetric N-H stretching of the amino group, the sharp, intense stretching of the nitrile (C≡N) bond, and various C=C stretching modes within the aromatic rings. nih.gov Comparing these calculated frequencies (often with a scaling factor applied) with an experimental FT-IR spectrum helps in the complete vibrational assignment of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a donor-π-acceptor system, TD-DFT calculations would likely predict strong π → π* transitions associated with the biphenyl conjugated system. Additionally, an intramolecular charge transfer (ICT) band, arising from the transfer of electron density from the electron-donating amino group to the electron-withdrawing nitrile group through the π-system, would be expected at a longer wavelength. rsc.org

Advanced Computational Strategies for Chemical Research

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are inaccessible from static quantum chemical calculations. frontiersin.org An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, solvation effects, and interactions with other molecules. researchgate.net

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility : Investigate the rotation around the C-C single bond connecting the two phenyl rings. The simulations can determine the preferred dihedral angle and the energy barrier to rotation, which are influenced by steric effects and the surrounding environment. nih.gov

Study Solvation : Model the molecule in different solvents to understand how solvent molecules arrange around the polar amino and nitrile groups and the nonpolar biphenyl core. This is crucial for predicting solubility and reactivity in solution.

Probe Intermolecular Interactions : Simulate a system with multiple molecules to observe the formation of dimers or larger aggregates and to characterize the noncovalent interactions, such as hydrogen bonding and π-stacking, that drive these associations.

By providing a dynamic picture of the molecule's behavior, MD simulations complement static computational methods and offer a deeper understanding of its chemical and physical properties. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR) and Molecular Field Analysis for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com These models are instrumental in predicting the activity of new, unsynthesized molecules. nih.gov For biphenyl derivatives, which form the core of this compound, QSAR studies have been employed to explore their potential as anti-inflammatory and analgesic agents. medcraveonline.com In these analyses, various physicochemical properties and structural features, known as descriptors, are calculated for each molecule and correlated with their observed biological activities.

The goal of a QSAR approach is to identify the key molecular features that govern the activity of the compounds. nih.gov For instance, in a study of biphenyl carboxamide analogs, descriptors related to the size, aromaticity, and polarizability of the molecules were found to influence their inhibitory activity. nih.govmedcraveonline.com The resulting QSAR models, often expressed as linear or non-linear equations, can then be used to guide the design of new derivatives with potentially enhanced potency. chemmethod.com A statistically robust QSAR model is typically characterized by a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), which indicates its predictive power. chemmethod.commdpi.com

Table 1: Example of Descriptors Used in QSAR Models for Biphenyl Analogs

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
ElectronicHighest Occupied Molecular Orbital (HOMO) energyRelates to the molecule's ability to donate electrons in interactions.
StericMolar Refractivity (MR)Describes the volume occupied by the molecule, affecting its fit in a receptor site.
TopologicalWiener IndexRelates to molecular branching and compactness.
HydrophobicLogP (Partition Coefficient)Indicates the molecule's lipophilicity, affecting membrane permeability and binding.

Molecular Field Analysis (MFA) , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extends QSAR into three dimensions. mdpi.comresearchgate.net These methods are crucial for understanding the interaction between a ligand and its receptor. researchgate.net In a CoMFA study, molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated at various points. researchgate.net The resulting field values are then correlated with biological activity using statistical methods. mdpi.com This process generates 3D contour maps that highlight regions where modifications to the molecular structure could lead to improved activity. For example, a map might indicate that adding a bulky group in one area (favorable steric interaction) or an electronegative group in another (favorable electrostatic interaction) would enhance binding and efficacy. researchgate.net

Molecular Docking Studies for Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. unar.ac.id It is a fundamental tool in structure-based drug design, aiming to forecast the binding mode and estimate the binding affinity of a compound within the active site of a biological target. nih.govnih.gov

For derivatives closely related to this compound, specifically 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, molecular docking has been instrumental in their development as potent and selective inhibitors of PKMYT1, a protein kinase implicated in certain cancers. nih.gov These studies revealed key binding interactions that are crucial for the compounds' potency and selectivity. The X-ray co-crystallography of these inhibitors confirmed that their enhanced activity is due to specific interactions with amino acid residues Asp251 and Tyr121 within the PKMYT1 active site. nih.gov

The binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction between the ligand and the protein. iucr.org A lower energy value generally indicates a more stable complex and higher binding affinity. iucr.org For example, a separate study on a different biphenyl derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, docked against the SARS-Covid-2 protein, reported a binding affinity of -7.6 kcal mol−1. iucr.org Such analyses allow researchers to compare different derivatives and prioritize those with the most favorable binding characteristics for synthesis and further testing. thesciencein.org

Table 2: Summary of Molecular Docking Findings for Biphenyl Analogs

Compound ClassProtein TargetKey Interacting ResiduesReported Binding AffinityReference
2-Amino-[1,1'-biphenyl]-3-carboxamidesPKMYT1Asp251, Tyr121Not Quantified nih.gov
4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidSARS-Covid-2 (8BEC)Not Specified-7.6 kcal/mol iucr.org

Computational Design and Optimization of Synthetic Pathways

Computational design is a key component of modern drug discovery that utilizes theoretical chemistry principles to create novel molecules with desired properties. nih.gov This process often begins with a known target protein structure and uses computational tools, like molecular docking, to design ligands that can bind to it effectively. The development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors serves as a prime example of structure-based drug design. nih.gov

In this approach, the initial understanding of the protein's active site, gained from docking and crystallography, guides the rational design of new chemical structures. nih.gov By identifying key interaction points, such as the hydrogen bonds formed with specific amino acid residues, chemists can computationally model modifications to a lead compound. nih.gov These in silico modifications aim to enhance binding affinity, improve selectivity over other proteins (like the related kinase WEE1), and optimize pharmacokinetic properties. nih.gov This iterative cycle of computational design, followed by chemical synthesis and biological testing, accelerates the discovery of potent and selective drug candidates. mdpi.com

While direct computational optimization of the synthetic pathway for this compound is not detailed in the provided sources, computational chemistry offers powerful tools for this purpose. Theoretical calculations can be used to:

Model potential reaction mechanisms to understand transition states and predict potential byproducts.

Estimate reaction energies and kinetics to identify the most thermodynamically and kinetically favorable routes.

Simulate the effect of different solvents, catalysts, and reaction conditions to optimize yield and purity before extensive laboratory work is undertaken.

This computational foresight helps streamline the synthetic process, reducing the time and resources spent on empirical trial-and-error experimentation. mdpi.com

Table 3: Workflow for Computational Drug Design

PhaseObjectiveComputational Methods Used
1. Target Identification & ValidationIdentify a biological target relevant to a disease.Bioinformatics, Genomics, Proteomics.
2. Hit IdentificationFind initial molecules (hits) that bind to the target.Virtual Screening, Molecular Docking.
3. Lead OptimizationModify a hit compound to improve potency, selectivity, and ADME properties.QSAR, Molecular Docking, Free Energy Calculations, CoMFA/CoMSIA.
4. Preclinical DevelopmentEvaluate the optimized lead for safety and efficacy.ADMET Prediction Models, Molecular Dynamics Simulations.

Applications of 4 Amino 1,1 Biphenyl 3 Carbonitrile in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in Complex Molecular Architectures

The bifunctional nature of 4-Amino-[1,1'-biphenyl]-3-carbonitrile allows it to serve as a versatile scaffold for the construction of a wide array of more complex molecules. The distinct reactivity of its amino and cyano functional groups can be harnessed to build elaborate organic structures.

Precursor to Functionalized Biphenyl (B1667301) Derivatives

This compound is a strategic starting material for a variety of functionalized biphenyls. The amino (–NH₂) group and the nitrile (–C≡N) group serve as reactive handles for a multitude of chemical transformations.

Amino Group Reactions: The primary amine is a versatile functional group that can undergo diazotization to be replaced by other groups, acylation to form amides, and alkylation. These reactions allow for the introduction of new functionalities that can tune the molecule's solubility, electronic properties, and steric profile.

Nitrile Group Reactions: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide derivative. It can also be reduced to a primary amine, transforming the molecule into a diamine building block. The existence of related compounds like 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid and 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile in chemical catalogs underscores the utility of these transformations in creating diverse molecular libraries based on the biphenyl core. nih.gov

These derivatization capabilities make the compound a key intermediate in multi-step syntheses, where the biphenyl unit is desired for its rigidity and electronic characteristics. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating Biphenyl Moieties

A particularly powerful application of this compound is in the synthesis of fused heterocyclic systems. The ortho-positioning of the amino and nitrile groups is ideal for intramolecular cyclization reactions.

The most notable reaction is the Thorpe-Ziegler cyclization , an intramolecular condensation catalyzed by a strong base. wikipedia.orgambeed.comsynarchive.com In this reaction, the base deprotonates the carbon alpha to the nitrile group and the amino group, initiating a cyclization that forms a new six-membered ring. The initial product is a cyclic enamine, which can be subsequently aromatized to yield a phenanthridine derivative —a polycyclic aromatic system where a pyridine (B92270) ring is fused to the biphenyl structure. This method provides a direct route to complex, rigid, and planar heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. researchgate.net This synthetic strategy is a well-established method for constructing cyclic systems from dinitriles or, as in this case, from an aminonitrile. wikipedia.orgsynarchive.com

Intermediate in the Preparation of Advanced Organic Compounds (e.g., for dye chemistry, polymers)

The unique electronic and structural features of this compound make it a valuable intermediate for advanced materials like dyes and polymers.

Dye Chemistry: The molecule possesses a "push-pull" electronic structure. The amino group acts as an electron donor (push) and the nitrile group as an electron acceptor (pull), linked by the conjugated π-system of the biphenyl backbone. This configuration is a classic design for chromophores, as it facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the color of many organic dyes. frontiersin.org Further derivatization can be used to fine-tune the absorption and emission wavelengths.

Polymer Synthesis: As a bifunctional monomer, it is a candidate for creating high-performance polymers. For example, after the reduction of the nitrile to an amine, the resulting diamine can be used in polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. researchgate.netresearchgate.net These polymers would incorporate the rigid and thermally stable biphenyl unit into their backbone, a common strategy for developing materials with high glass transition temperatures and excellent mechanical properties.

The synthetic utility of this compound is summarized in the table below.

Functional Group(s)Reaction TypeResulting Product Class
Amino (–NH₂) / Nitrile (–C≡N)Chemical Modification (e.g., hydrolysis, reduction, acylation)Functionalized Biphenyls
ortho-Amino-NitrileIntramolecular Cyclization (Thorpe-Ziegler)Fused Heterocycles (e.g., Phenanthridines)
Amino (–NH₂) / Nitrile (–C≡N)Polycondensation (after modification)High-Performance Polymers (e.g., Polyamides, Polyimides)
Full Conjugated SystemIntramolecular Charge TransferOrganic Dyes and Pigments

Development of Organic Electronic and Optoelectronic Materials

The conjugated biphenyl framework, combined with its electron-donating and -withdrawing substituents, makes this compound and its derivatives highly promising for applications in organic electronics.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

In OLED technology, host materials in the emissive layer must possess good charge transport properties and a high triplet energy to efficiently confine excitons on the guest emitter molecules. ep2-bayreuth.de Bipolar host materials, which can transport both holes and electrons, are particularly desirable for creating balanced charge injection and improving device efficiency. nih.gov

The structure of this compound is inherently suited for this role. The amino-substituted biphenyl portion is a well-known hole-transporting moiety, while the electron-withdrawing cyano group can facilitate electron transport. nih.govresearchgate.net This makes the molecule a model for a single-component bipolar material. Research on related structures has shown that conjugating hole-transporting units (like amines or carbazoles) and electron-transporting units (like triazoles) through a biphenyl core is an effective strategy for designing high-performance bipolar host materials for blue phosphorescent OLEDs. ep2-bayreuth.denih.gov Therefore, this compound serves as a key building block for synthesizing such advanced host materials or can be directly investigated for its own electroluminescent properties. ossila.com

Materials for Organic Semiconductors and Charge Transport Layers

The properties that make this compound suitable for OLEDs also make it a strong candidate for organic semiconductors in devices like Organic Thin-Film Transistors (OTFTs) and as dedicated charge transport layers in OLEDs or OPVs. nih.gov

Effective charge transport in the solid state relies on both the intrinsic electronic properties of the molecule and the intermolecular electronic coupling, which is dictated by molecular packing. The rigid, planar structure of the biphenyl core promotes π-π stacking, creating pathways for charge carriers to move between molecules. The "push-pull" nature of the substituents allows for the tuning of the frontier molecular orbital (HOMO/LUMO) energy levels. This is critical for matching the energy levels of electrodes and other organic layers to ensure efficient charge injection and transport. ossila.com The amino group helps lower the ionization potential (raising the HOMO level) for better hole injection, while the cyano group increases the electron affinity (lowering the LUMO level) to aid electron injection. This makes derivatives of this compound suitable for use as either hole-transport layer (HTL) or electron-transport layer (ETL) materials, depending on further molecular engineering. frontiersin.org

The potential applications of this compound in materials science are highlighted in the table below.

Application AreaKey Structural FeatureResulting Property
Organic Light-Emitting Diodes (OLEDs)Bipolar "Push-Pull" StructureBipolar Host Material for Emissive Layer
Organic Photovoltaic Cells (OPVs)Tunable HOMO/LUMO LevelsDonor or Acceptor Component in Active Layer
Organic Semiconductors / OTFTsRigid Biphenyl Core, π-π StackingEfficient Charge Carrier Mobility
Charge Transport Layers (HTL/ETL)Donor (Amino) & Acceptor (Cyano) GroupsOptimized Energy Level Alignment for Charge Injection

Advanced Liquid Crystal and Polymer Materials

The biphenylcarbonitrile unit is a well-established core structure in the field of liquid crystals. Compounds such as 4'-Heptyl-4-biphenylcarbonitrile (7CB) and 4'-(Hexyloxy)-4-biphenylcarbonitrile are known thermotropic liquid crystals, exhibiting a nematic phase that is crucial for applications like liquid-crystal displays (LCDs). ossila.com The performance of these materials, including their dielectric properties and transition temperatures, is highly dependent on the substituents on the biphenyl core. ossila.com

The presence of an amino group in this compound offers a reactive site for incorporation into larger, more complex structures. This amine can be functionalized to create polymers or modified to synthesize more intricate liquid crystal molecules. For instance, the amino group can react with acyl chlorides or other monomers to form polyamides or polyimides, embedding the rigid, polarizable biphenylcarbonitrile unit into a polymer backbone. This can lead to the development of high-performance polymers with enhanced thermal stability and specific liquid crystalline properties.

Furthermore, research into coordination polymers has demonstrated that biphenyl-based linkers, particularly those with coordinating functional groups like carboxylates, can self-assemble with metal ions to form one-, two-, or three-dimensional frameworks. nih.gov By analogy, the amino and nitrile groups of this compound could be utilized as coordination sites for metal ions, paving the way for novel metal-organic frameworks (MOFs) or coordination polymers with tailored electronic or catalytic properties.

Compound NameCAS NumberTypeKey Property
4'-(Hexyloxy)-4-biphenylcarbonitrile41424-11-7Liquid CrystalNematic phase transition at 56°C
4'-Heptyl-4-biphenylcarbonitrile (7CB)41122-71-8Liquid CrystalUsed in LCDs and to enhance perovskite solar cells

Applications in Catalysis and Coordination Chemistry

The molecular architecture of this compound makes it an attractive candidate for ligand development in metal-catalyzed reactions. The amino group serves as a primary coordination site for a wide range of transition metals. mdpi.com In catalysis, the electronic properties and steric bulk of a ligand are crucial for controlling the activity and selectivity of the metal center. The biphenyl scaffold of this compound provides a rigid and tunable platform. Modifications to the phenyl rings can alter the steric environment around the coordinated metal, while the nitrile group's electronic influence can be relayed through the aromatic system.

Amino acids and peptides are known to act as effective chiral ligands in asymmetric catalysis, for example, in copper-catalyzed conjugate additions and titanium-catalyzed cyanide additions to imines. mdpi.com The amino functionality of this compound allows for its use as a foundational structure for creating more complex, potentially chiral, ligands. By derivatizing the amino group with chiral auxiliaries, it is possible to synthesize ligands for enantioselective transformations. mdpi.com

Beyond serving as a simple ligand, this compound can act as a precursor for more elaborate catalytic systems. The field of organocatalysis often utilizes molecules with specific functional groups to promote reactions without a metal center. mdpi.com For instance, amino-functionalized porphyrins have been developed as bifunctional organophotocatalysts, where the amino moiety provides the catalytic site (e.g., forming an imidazolidinone) and the porphyrin acts as a photosensitizer. mdpi.com The amino group on the biphenyl structure can be similarly transformed into a variety of organocatalytic motifs.

The synthesis of α-aminonitriles, which are key intermediates in organic synthesis, often relies on catalytic methods. mdpi.com The inherent aminonitrile-related structure of the target compound makes it a subject of interest for developing new catalytic pathways or as a starting material for catalysts that mediate similar transformations.

Research Probes and Derivatization for Analytical Techniques

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy for improving the analysis of certain compounds. actascientific.comnih.gov Polar compounds containing functional groups like amines (-NH2) are often difficult to analyze directly by GC because they are not sufficiently volatile and may interact undesirably with the column. thermofisher.com

Derivatization chemically modifies the analyte to enhance its analytical properties. For a compound like this compound, the primary amino group is a target for derivatization. The goal is to replace the active hydrogens on the nitrogen with nonpolar groups, which increases the molecule's volatility and stability, leading to better peak shapes and improved separation in GC analysis. thermofisher.com Common derivatization methods for amino groups include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amino group to form more stable and volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. thermofisher.com

Acylation: This method introduces an acyl group, often using perfluorinated anhydrides, which can generate highly stable derivatives suitable for chromatographic analysis. actascientific.com

These derivatization techniques are crucial for the accurate quantification of amino-containing compounds in complex matrices. nih.gov

Derivatization TechniqueCommon Reagent(s)Purpose
SilylationMSTFA, MTBSTFAIncreases volatility and stability for GC analysis. thermofisher.com
AcylationPerfluoroacid AnhydridesProduces stable and volatile derivatives. actascientific.com
Chloroformate ReactionMethyl Chloroformate/MethanolUsed for GC-MS analysis of amino acid enantiomers. nih.gov

The development of small-molecule fluorescent probes is essential for sensing and imaging in chemical and biological research. The biphenyl core of this compound is a fluorophore, and the presence of both an electron-donating amino group and an electron-withdrawing nitrile group suggests potential for interesting photophysical properties, including fluorescence.

The amino group is particularly significant as it offers a site for further functionalization to create sophisticated probes. nih.gov For example, new fluorescent probes for detecting multiple metal ions have been designed using a biphenyl fluorophore linked to a receptor unit. rsc.org The amino group can be modified to act as a selective binding site for specific analytes, such as metal ions or protons (for pH sensing). Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence emission (a "turn-on" or "turn-off" response), which can be measured. nih.govrsc.org Research has shown that aminopyridine-based compounds can serve as fluorescent pH sensors in aqueous solutions. nih.gov Similarly, the alkylation of an amino group on a fluorophore has been shown to increase its quantum yield and fluorescence lifetime, making it a more effective probe. nih.gov This highlights the potential of this compound as a foundational scaffold for designing novel fluorescent markers for a variety of research applications.

Probe Type / ScaffoldTarget Analyte(s)Principle
Biphenyl and Rhodamine-basedZn²⁺, Al³⁺, Cr³⁺, Fe³⁺Coordination with metal ions causes a distinct optical signal output. rsc.org
3-amino-furo[2,3-b]pyridine-2-carboxamidepH (Protons)Protonation of multiple functional groups leads to changes in fluorescence in acidic and basic solutions. nih.gov
7-(dimethylamino)acridon-2-ylalanineGeneral Protein LabelAlkylation of the amino group enhances quantum yield and fluorescence lifetime. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Amino-[1,1'-biphenyl]-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl boronic acids and halogenated precursors. For example, coupling 3-cyanophenylboronic acid with a brominated aniline derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) achieves moderate yields (~50–67%) . Alternative routes involve mercury-mediated reactions: reacting 4-aminobiphenyl with mercury acetate in ethanol, followed by lithium chloride addition, yielding organomercury derivatives (77% yield) . Optimization of stoichiometry, catalyst loading, and reaction time is critical to mitigate side products.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : Proton NMR (600 MHz, DMSO-d₆ or CD₃OD) resolves aromatic protons (δ 7.2–8.0 ppm), amino groups (δ ~5.0–6.0 ppm), and coupling constants (J = 6.0–12.0 Hz) to confirm substitution patterns . High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M−H]⁻ at m/z 334.0833) match calculated values within 1 ppm error, ensuring purity and structural confirmation . Thin-Layer Chromatography (TLC) monitors reaction progress, with eluent systems like ethyl acetate/hexane (1:3) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and steric properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular geometries, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. For example, DFT studies on organotellurium derivatives of 4-aminobiphenyls revealed structural distortions due to heavy atom effects, with bond angles and lengths aligning with X-ray crystallography data . Such analyses guide the design of derivatives with tailored redox potentials or steric hindrance for catalytic or biological applications.

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, HRMS, and IR to distinguish between regioisomers (e.g., 3-carbonitrile vs. 4-carbonitrile derivatives) .
  • Solvent and pH Effects : Proton exchange in DMSO-d₆ vs. CD₃OD can shift NH₂ signals; adjusting solvent polarity clarifies ambiguous peaks .
  • Isotopic Labeling : Deuterated analogs or ¹³C-NMR assignments resolve overlapping aromatic signals .

Q. How are intermediates like 2'-bromo-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile leveraged in photochemical cyclization reactions?

  • Methodological Answer : Brominated intermediates undergo intramolecular electron transfer (eT) under UV irradiation, forming dibenzofurans via radical pathways. Competitive intra- vs. intermolecular eT pathways dictate product ratios, with rate constants (k) influenced by substituent electronic effects (e.g., electron-withdrawing CN groups accelerate cyclization) . Reaction monitoring via LC-MS and quenching with scavengers (e.g., TEMPO) identifies transient intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.